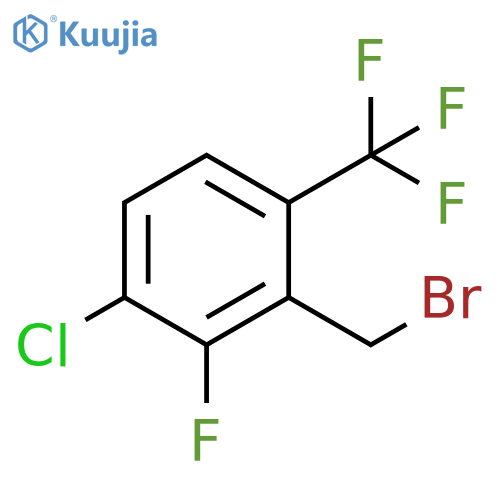

Cas no 261763-10-4 (Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-)

261763-10-4 structure

商品名:Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-

- BS-52716

- E73839

- SCHEMBL2922519

- 3-(bromomethyl)-1-chloro-2-fluoro-4-(trifluoromethyl)benzene

- 2-(BROMOMETHYL)-4-CHLORO-3-FLUORO-1-(TRIFLUOROMETHYL)BENZENE

- 3-CHLORO-2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE

- 261763-10-4

- C8H4BrClF4

- NDKCGHLFWAVIFL-UHFFFAOYSA-N

-

- インチ: 1S/C8H4BrClF4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2

- InChIKey: NDKCGHLFWAVIFL-UHFFFAOYSA-N

- ほほえんだ: C1(C(F)(F)F)=CC=C(Cl)C(F)=C1CBr

計算された属性

- せいみつぶんしりょう: 289.91210g/mol

- どういたいしつりょう: 289.91210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1237255-250mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 250mg |

$217.0 | 2025-02-24 | |

| Ambeed | A1237255-25mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 25mg |

$80.0 | 2025-02-24 | |

| Ambeed | A1237255-100mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 100mg |

$145.0 | 2025-02-24 | |

| Ambeed | A1237255-50mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 50mg |

$108.0 | 2025-02-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-50mg |

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |

261763-10-4 | 98% | 50mg |

¥1821 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-100mg |

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |

261763-10-4 | 98% | 100mg |

¥2458 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R103523-1g |

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- |

261763-10-4 | 98% | 1g |

¥9218 | 2023-09-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01191839-50mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 50mg |

¥1301.0 | 2023-03-20 | |

| Aaron | AR01XDBW-50mg |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |

261763-10-4 | 98% | 50mg |

$124.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8958-250mg |

2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)benzene |

261763-10-4 | 95% | 250mg |

¥1578.0 | 2024-04-21 |

Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)- 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

261763-10-4 (Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:261763-10-4)Benzene, 2-(bromomethyl)-4-chloro-3-fluoro-1-(trifluoromethyl)-

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):161.0/216.0/324.0/807.0